Rasagiline

Overview

Description

Rasagiline is a medication primarily used in the treatment of Parkinson’s disease. It is a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound increases the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease .

Mechanism of Action

Target of Action

Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues . It is classified into two major molecular species, A and B, and is localized in mitochondrial membranes throughout the body in nerve terminals, brain, liver, and intestinal mucosa .

Mode of Action

The precise mechanisms of action of this compound are unknown. One mechanism is believed to be related to its MAO-B inhibitory activity , which causes an increase in extracellular levels of dopamine in the striatum . This increase in dopamine levels is thought to be responsible for the drug’s beneficial effects in treating symptoms of Parkinson’s disease .

Biochemical Pathways

This compound affects the dopaminergic pathway in the brain by inhibiting the breakdown of dopamine, thereby increasing its availability . This results in improved transmission of signals in the parts of the brain that regulate movement and coordination .

Pharmacokinetics

This compound has an oral bioavailability of 36% . It reaches peak serum concentration (Tmax) after 0.5–1 hours and has a half-life of 1.5–3.5 hours . This compound undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) . These properties affect the drug’s bioavailability and determine the dosing regimen.

Result of Action

At the molecular level, this compound increases dopamine levels by reducing its breakdown in the central nervous system . At the cellular level, it has been shown to have neuroprotective effects, including the regulation of mitochondrial apoptosis systems, maintenance of mitochondrial function, increased expression of genes coding antioxidant enzymes, anti-apoptotic Bcl-2, and pro-survival neurotrophic factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s absorption can be affected by the patient’s diet and gastrointestinal health . Additionally, genetic factors such as polymorphisms in the CYP1A2 gene can influence how individuals metabolize this compound, potentially impacting its efficacy and side effect profile .

Biochemical Analysis

Biochemical Properties

Rasagiline is a propargylamine and an irreversible inhibitor of monoamine oxidase (MAO) . MAO, a flavin-containing enzyme, regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . This compound demonstrates complete and selective inhibition of MAO-B and is at least five times more potent than selegiline .

Cellular Effects

This compound has been shown to modulate mitochondrial homeostasis, intervene in the apoptosis system, and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson’s disease . It also increases the expression of genes coding antioxidant enzymes, anti-apoptotic Bcl-2, and pro-survival neurotrophic factors .

Molecular Mechanism

One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum . This compound has also demonstrated neuroprotective properties in experimental laboratory models .

Temporal Effects in Laboratory Settings

This compound provides neuroprotection to ischemic neuronal cultures through the inhibition of α-synuclein and GAPDH-mediated aponecrotic cell death, as well as via mitochondrial protection, by increasing mitochondria-specific antioxidant enzymes through a mechanism involving the Akt/Nrf2 redox-signaling pathway .

Dosage Effects in Animal Models

In rats, after chronic oral administration, this compound is five times more potent than selegiline . Clinically relevant inhibition of MAO-B is believed to occur at 80% inhibition of enzyme activity, and dosing of 0.05 mg/kg in rats achieved approximately 84% MAO-B inhibition .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism primarily by cytochrome P450 type 1A2 (CYP1A2) . The main metabolites are 1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan, and 3-hydroxy-1-aminoindan .

Transport and Distribution

This compound is rapidly absorbed following oral administration . The absolute bioavailability of this compound is about 36% . It is readily distributed within cells and tissues, crossing the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rasagiline can be synthesized through several methods. One common synthetic route involves the reaction of 1-indanone with propargylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields this compound as the final product .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Rasagiline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, including aminoindan.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions, particularly at the propargylamine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride is often used as a reducing agent.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Aminoindan is a major metabolite formed during the oxidation of this compound.

Reduction: Reduced forms of this compound can be obtained under specific conditions.

Substitution: Substituted derivatives of this compound can be synthesized using different nucleophiles.

Scientific Research Applications

Rasagiline has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of MAO-B inhibitors and their interactions with various substrates.

Biology: this compound is studied for its neuroprotective properties and its potential to slow the progression of neurodegenerative diseases.

Medicine: The compound is extensively researched for its therapeutic effects in Parkinson’s disease and other neurological disorders.

Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes

Comparison with Similar Compounds

Rasagiline is often compared with other MAO-B inhibitors, such as selegiline. While both compounds inhibit MAO-B, this compound is more potent and does not produce amphetamine-like metabolites, which can have undesirable side effects. Other similar compounds include :

Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.

Lazabemide: A reversible MAO-B inhibitor with neuroprotective effects.

This compound’s unique properties, such as its irreversible inhibition of MAO-B and lack of amphetamine-like metabolites, make it a valuable therapeutic agent in the management of Parkinson’s disease .

Biological Activity

Rasagiline (N-propargyl-1(R)-aminoindan) is a selective irreversible inhibitor of monoamine oxidase type B (MAO-B) and is primarily used in the treatment of Parkinson's disease (PD). This article explores its biological activity, including its pharmacological properties, neuroprotective effects, and clinical efficacy based on diverse research findings.

This compound exhibits its effects through the inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound increases dopamine levels, which is beneficial in managing PD symptoms. The compound has also shown neuroprotective properties by preventing neuronal apoptosis and reducing oxidative stress in various experimental models .

Pharmacological Properties

- Selectivity : this compound is noted for its high selectivity for MAO-B over MAO-A, making it less likely to cause hypertensive crises associated with the latter's inhibition .

- Potency : Research indicates that this compound is significantly more potent than selegiline, another MAO-B inhibitor, in inhibiting the enzyme .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound protects against neurotoxins and reduces apoptotic DNA damage in neuronal cells .

Randomized Controlled Trials

Several clinical trials have assessed the efficacy of this compound in PD:

- Early Parkinson's Disease Study : A 26-week study showed that this compound at doses of 1 mg/day and 2 mg/day resulted in significant improvements in the Unified Parkinson’s Disease Rating Scale (UPDRS) scores compared to placebo .

- Levodopa-Treated Patients : In a multicenter trial involving patients with motor fluctuations while on levodopa therapy, this compound reduced "off" time by an average of 1.85 hours per day at a dose of 1 mg/day compared to placebo .

| Study Type | Dose (mg/day) | Reduction in "Off" Time (hours) | UPDRS Improvement |

|---|---|---|---|

| Early PD Trial | 1 | 1.85 | Significant |

| Levodopa-Treated Patients | 0.5 | 1.41 | Significant |

| Levodopa-Treated Patients | 1 | 0.94 | Significant |

Neuroprotective and Antiapoptotic Activity

This compound has been shown to exhibit antiapoptotic effects against various neurotoxins in cell culture studies. This includes protection from oxidative stress induced by peroxynitrite, which is particularly relevant in the context of neurodegenerative diseases like PD .

Case Studies

In clinical practice, this compound has been reported to improve both motor function and quality of life in PD patients. A notable case study highlighted a significant improvement in daily functioning and a reduction in motor fluctuations after initiating this compound therapy alongside levodopa treatment.

Properties

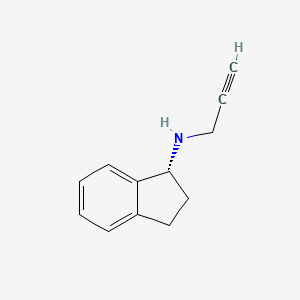

IUPAC Name |

(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOKEQAAGRXIBM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCN[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041112 | |

| Record name | Rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.49e-02 g/L | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanisms of action of rasagiline is unknown. One mechanism is believed to be related to its MAO-B inhibitory activity, which causes an increase in extracellular levels of dopamine in the striatum. The elevated dopamine level and subsequent increased dopaminergic activity are likely to mediate rasagiline's beneficial effects seen in models of dopaminergic motor dysfunction., The anti-Parkinson drug rasagiline (Azilect), an irreversible and selective monoamine oxidase (MAO)-B inhibitor, was shown to possess neuroprotective activities, involving multiple survival pathways among them the up-regulation of protein kinase C (PKC)alpha, PKCepsilon, the anti-apoptotic Bcl-2, Bcl-xL, and Bcl-w and the induction of brain-derived- and glial cell line-derived neurotrophic factors (BDNF, GDNF). More recently, employing conventional neurochemical techniques, as well as transcriptomic and proteomic screening tools, combined with a biology-based clustering method, it was shown that rasagiline also possesses neurorescue/neurogenesis activity in mice midbrain dopaminergic neurons when given chronically, post-MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). This action was attributed to the activation of cell signaling mediators associated with neurotrophic factors responsive-tyrosine kinase receptor (Trk) pathway, including ShcC, SOS, AF6, Rin1, and Ras and the increase in the Trk-downstream effecter phosphatidylinositol 3 kinase (PI3K) protein and its substrate, Akt/PKB. ..., The anti-Parkinson's disease drug rasagiline, the anti-Alzheimer's disease drug ladostigil, and their propargyl moiety, propargylamine, enhanced the expression levels of brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor, endogenous neurotrophic factors associated with activation of phosphatidylinositol 3-kinase, protein kinase, and mitogen-activated protein kinase cell signaling/survival pathways. ..., Rasagiline mesylate, a propargylamine, is an irreversible monoamine oxidase-B (MAO-B) inhibitor. MAO is a mitochondrial enzyme that regulates the metabolic degradation of catecholamines and serotonin in the CNS and peripheral tissues. There appear to be at least 2 isoforms of MAO, MAO-A and MAO-B, which differ in localization and substrate specificity. MAO-A, predominantly found in the GI tract and liver, regulates the metabolic degradation of circulating catecholamines and dietary amines (e.g., tyramine). MAO-B, predominantly found in the brain, regulates the metabolic degradation of dopamine and phenylethylamine. Inhibition of MAO-A in the periphery results in systemic absorption of dietary amines (e.g., tyramine), which, in substantial amounts, can cause release of norepinephrine and subsequent substantial increases in blood pressure. Inhibition of MAO-B results in increased extracellular concentrations of dopamine and, therefore, enhanced dopaminergic activity in the striatum. While the precise mechanisms of activity of rasagiline have not been fully characterized, data from ex vivo animal studies indicate that the drug potently and irreversibly inhibits MAO-B in brain, liver, and intestinal tissues; the selectivity of rasagiline in inhibiting MAO-B (and not MAO-A) in humans has not been fully elucidated to avoid restriction of dietary tyramine and sympathomimetic amines. | |

| Record name | Rasagiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RASAGILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

136236-51-6 | |

| Record name | Rasagiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136236-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rasagiline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136236516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rasagiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rasagiline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rasagiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rasagiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RASAGILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003N66TS6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RASAGILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7699 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rasagiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.